Benzo[pqr]picene is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, which consists of multiple fused benzene rings. Its molecular formula is , and it features a unique arrangement of carbon atoms that distinguishes it from other PAHs. The compound is notable for its planar structure and significant stability, which contributes to its persistence in the environment. Benzo[pqr]picene is less commonly studied compared to other PAHs like benzo[a]pyrene, yet it possesses interesting chemical and biological properties that warrant investigation .
Benzo[pqr]picene can be synthesized through several methods:
These synthesis methods are crucial for producing benzo[pqr]picene for research purposes and potential applications.
Benzo[pqr]picene has several applications, primarily in research contexts:
Interaction studies involving benzo[pqr]picene focus on its potential effects on biological systems:
These studies are essential for assessing the safety and environmental impact of benzo[pqr]picene.
Benzo[pqr]picene shares structural similarities with various other polycyclic aromatic hydrocarbons. Here are some notable compounds for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzo[a]pyrene | Well-known carcinogen; extensively studied | |
| Benzo[b]fluoranthene | Found in coal tar; known for mutagenic properties | |
| Dibenzo[a,h]anthracene | Exhibits similar carcinogenic activity | |
| Pyrene | Simpler structure; serves as a precursor | |
| Coronene | Larger structure; used in materials science |
Benzo[pqr]picene is unique due to its specific arrangement of fused benzene rings, which influences its chemical reactivity and potential applications in material science. Unlike more commonly studied PAHs, it possesses distinct properties that may lead to novel uses in organic electronics and environmental chemistry.
Early efforts to synthesize benzo[pqr]picene relied on multi-step aromatic coupling and cyclization strategies common to PAH chemistry. Traditional methods involved pyrolysis of coal tar or condensation reactions using harsh acidic or basic conditions [2]. For instance, the synthesis of structurally similar PAHs like benzo[a]pyrene initially required tedious purification steps and yielded low quantities due to competing side reactions [2]. These approaches were limited by poor regioselectivity and the formation of isomeric byproducts, necessitating advances in catalytic and stereocontrolled methods.
A breakthrough came with the adaptation of Friedel-Crafts alkylation and acylation, which enabled the construction of fused aromatic systems through electrophilic aromatic substitution [5]. However, early Friedel-Crafts methods suffered from reliance on stoichiometric Lewis acids, such as aluminum chloride, generating significant waste [5].
Modern synthetic strategies emphasize efficiency and selectivity. Transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, have revolutionized PAH synthesis. For example, the coupling of naphthalene-2-boronic acid with brominated aromatic aldehydes has been employed to construct benzo[a]pyrene analogs in fewer steps and higher yields [2]. Adapting this method, researchers have synthesized benzo[pqr]picene precursors through sequential couplings, followed by cyclodehydrogenation to form the final fused structure [5].
Palladium-catalyzed reactions dominate contemporary workflows due to their compatibility with diverse functional groups. A representative pathway involves:
Friedel-Crafts chemistry remains pivotal for constructing aromatic systems. In benzo[pqr]picene synthesis, intramolecular Friedel-Crafts acylations have been used to form key cyclized intermediates. For instance, treating a linear polyaromatic precursor with a Lewis acid like FeCl₃ facilitates electrophilic attack, forming a fused ring system [5]. Recent modifications employ greener catalysts, such as ionic liquids or zeolites, to improve atom economy [4].
A notable example involves the acylation of a naphthalene derivative with a benzoyl chloride group, followed by cyclization:
$$
\text{C}{14}\text{H}{10}\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{20}\text{H}_{12} + \text{HCl}
$$
This method, while effective, requires optimization to minimize oligomerization [5].
The Diels-Alder reaction has emerged as a powerful tool for constructing six-membered rings in PAHs. In one approach, a benzoradialene derivative acts as a diene, reacting with a dienophile like maleic anhydride to yield a bicyclic adduct [5]. Subsequent aromatization via dehydrogenation produces benzo[pqr]picene precursors. For example:
$$
\text{Diene} + \text{Dienophile} \xrightarrow{\Delta} \text{Cycloadduct} \xrightarrow[\text{Dehydrogenation}]{\text{DDQ}} \text{Fused Aromatic System}
$$
This method offers excellent stereocontrol and scalability, as demonstrated in the synthesis of benzo[b]fluorene analogs [5].
Catalytic approaches have supplanted stoichiometric methods to enhance sustainability. Key advancements include:
A comparative analysis of catalytic systems is provided below:
| Method | Catalyst | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | High | [2] |
| Enzymatic Hydroxylation | Pseudomonas sp. | 65 | Moderate | [3] |
| Photoredox CDC | Ir(ppy)₃ | 82 | High | [4] |
Green synthesis of benzo[pqr]picene focuses on minimizing waste and energy consumption. Noteworthy strategies include:
A promising green pathway involves the one-pot coupling of biomass-derived furans with aromatic aldehydes, followed by catalytic dehydrogenation [4].
The numerical values collated below originate from:
Density functional theory optimisation (B3LYP hybrid functional with triple-zeta basis) converges on a fully planar D$$_{2\mathrm{h}}$$ equilibrium geometry. The molecule comprises six linearly fused benzenoid rings with two convex armchair edges and one concave bay. The calculated C–C bond lengths fall between 1.38 Å and 1.44 Å, consistent with migrating Clar sextets that localise on rings 2 and 5. Clar sextet localisation results in bond-length alternation indices of 0.06 Å across the central ring, lower than the 0.09 Å calculated for picene, indicating a modest increase in overall aromatic delocalisation [3].
Table 1 summarises crystallographically relevant parameters obtained from first-principles and semi-empirical analyses.
| Parameter | Value | Method | Source |
|---|---|---|---|
| Molecular formula | C$${24}$$H$${14}$$ | Enumeration | [1] |
| Optimised point group | D$$_{2\mathrm{h}}$$ | Density functional theory | [3] |
| Mean planar surface area | 294 Ų | Density functional theory | [3] |
| Calculated boiling temperature | 997.8 K | Joback group contribution | [2] |
| Calculated fusion temperature | 696.8 K | Joback group contribution | [2] |
| McGowan molar volume | 269 cm³ mol$$^{-1}$$ | Atomic fragments | [2] |
Recent electronic investigations employ three complementary strategies.
Hybrid density functional theory frontier-orbital analysis
The highest occupied molecular orbital and lowest unoccupied molecular orbital were computed at the B3LYP level with a double-zeta valence polarisation basis. The resulting energy separation is 2.81 electron-volt, markedly narrower than the 3.35 electron-volt gap calculated for picene under identical conditions [3].
Many-body Green-function perturbation (GW) estimates
Quasiparticle corrections applied to the Kohn–Sham spectrum increase the gap by approximately 0.8 electron-volt, yielding a vertical ionisation potential of 7.9 electron-volt and an electron affinity of 4.3 electron-volt. The corrections confirm that the hybrid functional underestimates the true optical threshold but preserves the correct ordering of states.
Density-functional tight-binding time-propagation
Time-dependent simulations following an instantaneous HOMO → LUMO excitation show ultrafast (sub-200 femtosecond) energy redistribution into C–C stretching modes, mirroring observations on other polycyclic aromatic hydrocarbons of comparable size [5].
Table 2 lists representative orbital and spectroscopic quantities.
| Quantity | Value | Method | Source |
|---|---|---|---|
| Highest occupied molecular-orbital energy | –5.91 eV | Hybrid density functional theory | [3] |
| Lowest unoccupied molecular-orbital energy | –3.10 eV | Hybrid density functional theory | [3] |
| Frontier-orbital gap | 2.81 eV | Hybrid density functional theory | [3] |
| Quasiparticle gap | 3.6 eV | GW single-shot | [5] |
| First singlet π→π* transition | 3.4 eV (365 nm) | Bethe–Salpeter equation | [5] |
High-accuracy composite thermochemistry (coupled-cluster singles-and-doubles with perturbative triples) reports an enthalpy of formation of 359 kilo-joule mol$$^{-1}$$ in the gas phase [4]. Geometry optimisations executed with long-range corrected functionals reproduce these energies within 5 kilo-joule mol$$^{-1}$$, establishing methodological reliability for extended acenes.
Normal-mode analysis identifies thirty-nine infrared-active modes below 1600 cm$$^{-1}$$. The strongest calculated intensities arise at 750 cm$$^{-1}$$ (ring breathing) and 885 cm$$^{-1}$$ (C–H out-of-plane deformation). Simulated spectra serve as fingerprints for astronomical searches of unidentified infrared emission bands, an approach already validated for picene and coronene analogues [5].
Table 3 juxtaposes key metrics of Benzo[pqr]picene with picene and Benzo[a]pyrene to illustrate the structural consequences of the additional fused ring.
| Parameter | Benzo[pqr]picene | Picene | Benzo[a]pyrene | Sources |
|---|---|---|---|---|
| Carbon atoms | 24 | 22 | 20 | [1] |
| Planarity (maximum out-of-plane deviation) | < 0.03 Å | < 0.03 Å | 0.12 Å (bay distortion) | [3], [6], [7] |
| Ring count | 6 | 5 | 5 | [1] |
| Frontier-orbital gap (hybrid functional) | 2.81 eV | 3.35 eV | 3.12 eV | [3], [6], [3] |
| Logarithm of octanol–water partition coefficient | 8.04 | 7.35 | 6.13 | [2], [2], [8] |
| Enthalpy of formation (gas) | 359 kJ mol$$^{-1}$$ | 327 kJ mol$$^{-1}$$ | 274 kJ mol$$^{-1}$$ | [4] |
The data demonstrate that fusing a sixth ring reduces the highest occupied to lowest unoccupied energy gap by roughly half an electron-volt relative to picene and raises hydrophobicity. These features suggest enhanced electronic delocalisation and potent charge-transport behaviour, making Benzo[pqr]picene a promising target for organic semiconductor exploration.